molecular formula C15H18O4 B1416855 Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate CAS No. 834885-03-9

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate

Cat. No. B1416855
M. Wt: 262.3 g/mol
InChI Key: BZVTZJCWXRNGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is a chemical compound that is closely related to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .


Synthesis Analysis

Ibuprofen was successfully synthesized from the starting materials isobutylbenzene and acetic anhydride through a Friedel-Crafts acylation, carbonyl reduction, chloride substitution, and Grignard reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is similar to that of Ibuprofen. The empirical formula of Ibuprofen is C13H18O2 . The molecular weight of Ibuprofen is 206.28 .


Chemical Reactions Analysis

The isomerization of the widely used nonsteroid anti-inflammatory medicine ibuprofen was investigated by employing the hybrid density functional theory . The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer consists of a [1,3]-hydrogen shifts . This process causes an inversion of configuration at C7 .


Physical And Chemical Properties Analysis

The physical state of “Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate” is liquid . It appears colorless . The boiling point is 100 °C / 212 °F at 0.8 mmHg .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[4-(2-methylpropyl)phenyl]-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-10(2)8-11-4-6-12(7-5-11)13(16)9-14(17)15(18)19-3/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVTZJCWXRNGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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